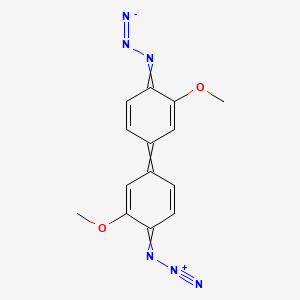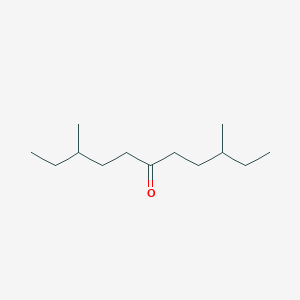
3,9-Dimethylundecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethylundecan-6-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structure, which includes two methyl groups attached to the third and ninth carbon atoms of an undecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylundecan-6-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 3,9-dimethylundecane, with an appropriate reagent to introduce the carbonyl group at the sixth position. This process typically requires the use of strong bases and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that utilize metal catalysts to facilitate the formation of the carbonyl group. The choice of catalyst and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethylundecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Halogenated derivatives or other substituted compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3,9-Dimethylundecan-6-one has various applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound may be used in studies of metabolic pathways involving ketones.
Medicine: Research into potential therapeutic uses of ketones may involve this compound.
Industry: It can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,9-Dimethylundecan-6-one involves its interaction with specific molecular targets. The carbonyl group in the compound can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new bonds and the transformation of the compound into different products.
Comparación Con Compuestos Similares
Similar Compounds
6,10-Dimethylundecan-2-one: Another ketone with a similar structure but different positioning of the carbonyl group.
2-Undecanone, 6,10-dimethyl-: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,9-Dimethylundecan-6-one is unique due to the specific positioning of its methyl groups and carbonyl group. This unique structure can result in distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
40238-98-0 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
3,9-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-5-11(3)7-9-13(14)10-8-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
MGSGSGFOGJFAPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCC(=O)CCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




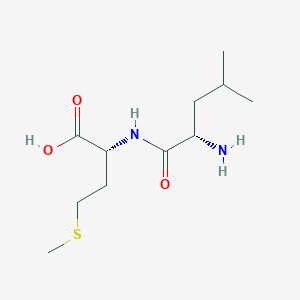

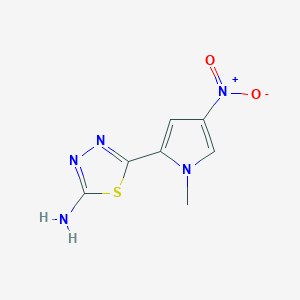
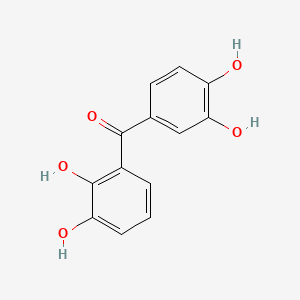
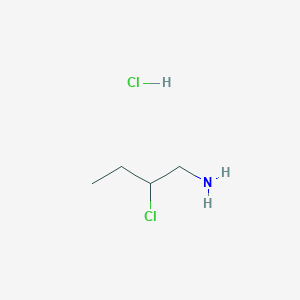
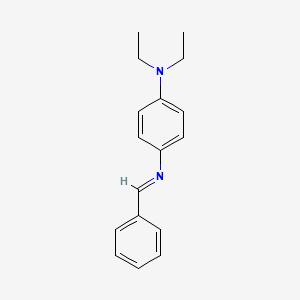
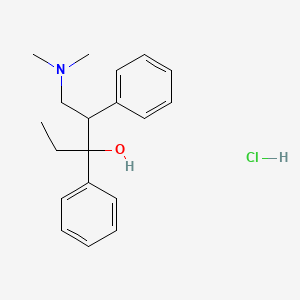
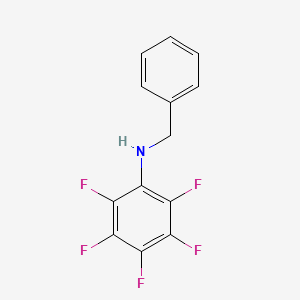
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
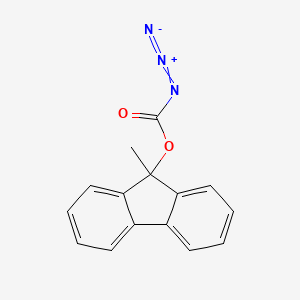
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
